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Compound of Interest

Compound Name: Dimethylglyoxime

Cat. No.: B8815664 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in overcoming the

challenges of iron (III) interference during nickel analysis.

Troubleshooting Guides
Issue 1: Inaccurate results in spectrophotometric
analysis of nickel using the dimethylglyoxime (DMG)
method due to suspected iron interference.
Question: My spectrophotometric readings for nickel are inconsistent and higher than

expected. I suspect iron (III) is interfering with the dimethylglyoxime (DMG) method. How can

I resolve this?

Answer: Iron (III) interference is a common issue in the spectrophotometric determination of

nickel with DMG, as it can form a colored complex or precipitate as hydroxide in the alkaline

conditions required for the nickel-DMG complex formation. Here’s a step-by-step guide to

prevent this interference:

Method 1: Masking with Citrate or Tartrate

This is the most common and recommended method for masking iron (III).
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Principle: Citrate or tartrate ions form a stable, colorless complex with iron (III), preventing it

from reacting with DMG or precipitating as iron (III) hydroxide.

Experimental Protocol:

To your acidic sample solution containing nickel and iron, add a sufficient amount of a 20%

(w/v) solution of either citric acid or tartaric acid. The amount needed will depend on the

iron concentration (see table below).

Mix the solution thoroughly to ensure complete complexation of iron.

Slowly add ammonia solution to make the solution slightly alkaline (pH 7.5-10). The

presence of citrate or tartrate will keep the iron in the solution.

Proceed with the addition of an alcoholic solution of dimethylglyoxime to form the red

nickel-DMG complex.

Measure the absorbance at the appropriate wavelength (typically around 447 nm) and

determine the nickel concentration using a calibration curve.

Quantitative Data: Effectiveness of Masking Agents

Masking Agent
Fe(III) to Ni(II) Ratio
Tolerated

Notes

Citrate Up to 200:1

Highly effective; forms a

stable, colorless complex with

Fe(III).

Tartrate Up to 150:1
Also highly effective and widely

used.[1]

Triethanolamine Up to 100:1

Can be used, but may slightly

affect the stability of the Ni-

DMG complex.
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Sample Preparation Spectrophotometric Analysis Result

Acidic Sample
(Ni²⁺, Fe³⁺)

Add Masking Agent
(Citrate/Tartrate) Mix Thoroughly Adjust to Alkaline pH

(Ammonia) Add DMG Solution Color Development Measure Absorbance Calculate [Ni²⁺]

Click to download full resolution via product page

Workflow for DMG method with masking.

Issue 2: End-point is difficult to determine during
complexometric titration of nickel with EDTA due to the
presence of iron.
Question: I am performing a complexometric titration of nickel with EDTA using a murexide

indicator, but the color change at the endpoint is unclear. I believe iron in my sample is the

cause. What should I do?

Answer: Iron (III) forms a very stable complex with EDTA and can interfere with the nickel

titration by blocking the indicator or reacting with EDTA, leading to an indistinct endpoint. Here

are methods to overcome this interference:

Method 1: Masking with Triethanolamine (TEA)

Principle: Triethanolamine forms a stable, colorless complex with iron (III) at a pH of around

10, effectively masking it from reacting with EDTA or the indicator.

Experimental Protocol:

To your acidic sample solution, add a sufficient amount of triethanolamine (e.g., 20% v/v

solution).

Add ammonia buffer to adjust the pH to approximately 10.

Add the murexide indicator.

Titrate with a standard EDTA solution until the color changes from yellow to purple.
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Method 2: Masking with Potassium Cyanide (KCN) - USE WITH EXTREME CAUTION

Principle: Cyanide ions form very stable complexes with many metal ions, including iron and

nickel. By adding KCN, both are masked. Subsequently, a demasking agent is used to

selectively release nickel for titration.

Experimental Protocol:

CAUTION: This procedure must be performed in a well-ventilated fume hood as cyanide is

highly toxic.

To the sample solution, add triethanolamine to mask iron and aluminum.

Add potassium cyanide solution to complex both nickel and any remaining interfering ions.

Add formaldehyde or chloral hydrate as a demasking agent. This will selectively break

down the nickel-cyanide complex, releasing Ni²⁺ for titration.

Immediately titrate the liberated nickel with a standard EDTA solution using murexide as

an indicator.

Method 3: Back Titration

Principle: An excess of standard EDTA is added to the sample, complexing both nickel and

iron. The unreacted EDTA is then titrated with a standard solution of another metal ion (e.g.,

Zn²⁺ or Mg²⁺) for which a suitable indicator is available.

Experimental Protocol:

To the sample solution, add a known excess amount of standard EDTA solution.

Adjust the pH to about 10 with an ammonia buffer.

Add Eriochrome Black T (EBT) indicator.

Titrate the excess EDTA with a standard zinc sulfate or magnesium sulfate solution until

the color changes from blue to wine-red.
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The amount of nickel is calculated by subtracting the amount of EDTA that reacted with the

zinc or magnesium solution from the total amount of EDTA initially added.[2]

Workflow for Complexometric Titration with Masking

Sample Preparation Titration Result

Acidic Sample
(Ni²⁺, Fe³⁺)

Add Masking Agent
(e.g., TEA) Mix Thoroughly Adjust pH to ~10

(Ammonia Buffer)
Add Murexide

Indicator Titrate with EDTA Observe Endpoint
(Yellow to Purple) Calculate [Ni²⁺]
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Workflow for EDTA titration with masking.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind iron (III) interference in nickel analysis?

A1: Iron (III) interferes in nickel analysis primarily in two ways depending on the method. In the

spectrophotometric DMG method, which is performed under alkaline conditions, Fe³⁺ can

precipitate as reddish-brown ferric hydroxide, which causes turbidity and absorbs light, leading

to erroneously high results. In complexometric titrations with EDTA, Fe³⁺ forms a more stable

complex with EDTA than Ni²⁺. This means that if both are present, EDTA will react preferentially

with Fe³⁺, leading to an overestimation of the nickel content if not properly masked.

Q2: Can I remove iron by precipitation before nickel analysis?

A2: Yes, selective precipitation is a viable method. Iron (III) hydroxide precipitates at a lower pH

(around 2-3) than nickel (II) hydroxide (around 7). By carefully adjusting the pH of the solution,

you can precipitate most of the iron, which can then be removed by filtration. However, there is

a risk of co-precipitation of nickel, especially at higher iron concentrations. For optimal results,

adjusting the pH to around 4 can remove over 90% of the iron with minimal nickel loss.[3][4]

Q3: What are the safety precautions when using potassium cyanide as a masking agent?
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A3: Potassium cyanide (KCN) is extremely toxic and must be handled with extreme care in a

well-ventilated chemical fume hood. Always wear appropriate personal protective equipment

(PPE), including gloves, safety goggles, and a lab coat. Cyanide solutions should never be

mixed with acids, as this will release highly toxic hydrogen cyanide gas. All cyanide-containing

waste must be disposed of according to institutional and regulatory guidelines for hazardous

waste.

Q4: At what concentration does iron start to interfere with nickel analysis?

A4: The concentration at which iron begins to interfere depends on the analytical method and

the specific conditions. For the dimethylglyoxime method, interference can be observed even

at low mg/L concentrations of iron if no masking agent is used. In complexometric titrations, the

relative concentrations of iron and nickel are critical. If the stability constant of the Fe-EDTA

complex is significantly higher than that of the Ni-EDTA complex, even equimolar

concentrations of iron can cause significant interference.[5]

Q5: Are there any instrumental methods that are less prone to iron interference?

A5: Yes, instrumental techniques like Atomic Absorption Spectrometry (AAS) and Inductively

Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are generally less susceptible to

chemical interferences from iron compared to wet chemical methods. However, spectral

interferences can still occur in ICP-OES if the emission lines of iron and nickel are very close.

In such cases, selection of an alternative, interference-free wavelength for nickel is necessary.

High-resolution continuum source AAS can also help in correcting for spectral interferences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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